TLR7 agonist T7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TLR7 agonist T7, also known as 1V209, is an agonist of Toll-like receptor 7 (TLR7) with anti-tumor effects . It can be used as a vaccine adjuvant and enhances antigen-specific humoral and cellular immune responses . It can be conjugated with various polysaccharides to improve its water solubility, enhance its efficacy, and maintain low toxicity .

Synthesis Analysis

The synthesis of TLR7 agonist T7 involves retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon employing triazolyl click chemistry . The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TLR7 agonist T7 primarily correlate to the position of the substituent for aromatic groups and also to the chain length in alkyl substitutions .

Applications De Recherche Scientifique

Vaccine Adjuvant Development

TLR7 agonists like T7 have shown promise as vaccine adjuvants due to their ability to activate antigen-presenting cells (APCs). This activation enhances both humoral and T-cell mediated immunity, making these agonists suitable for use with inactivated viral antigens and various subunit and recombinant antigens .

Chronic Viral Infections

TLR7 agonists are evaluated for their ability to invoke an immune response against chronic viral infections. By mimicking the natural ligands for TLR7, these synthetic molecules could provide a new approach to managing diseases like hepatitis and HIV .

Autoimmune Diseases

The activation of specific innate immune cells by TLR7 agonists can modulate immune responses, which is crucial in the treatment of autoimmune diseases. The precise mechanism by which TLR7 agonists can be used to balance the immune system in autoimmune conditions is an area of ongoing research .

Allergy and Asthma

TLR7 agonists may play a role in the treatment of allergic reactions and asthma by modulating the immune system’s response to allergens. Research is exploring how these agonists can alter the inflammatory pathways associated with these conditions .

Antiviral Responses

The ability of TLR7 agonists to induce strong antiviral responses makes them candidates for developing therapies against emerging viral pathogens. Their role in enhancing the efficacy of antiviral vaccines is particularly significant .

Nanoparticle-Based Delivery Systems

TLR7 agonist T7 can be incorporated into nanoparticle-based delivery systems to improve the targeted delivery of vaccines. This approach has been shown to induce cross-reactive antibody responses and improve survival in heterosubtypic infection models .

Organoid Models

Research involving human tonsil organoids has demonstrated that TLR7 agonists can promote antibody responses, providing a valuable tool for studying immune responses and vaccine efficacy in organoid models .

Mécanisme D'action

Target of Action

The primary target of TLR7 agonist T7 is Toll-like receptor 7 (TLR7) . TLR7 is a member of the TLR family and is an intracellular receptor expressed on the membrane of endosomes .

Mode of Action

TLR7 agonist T7 interacts with its target, TLR7, and activates it . The activation of TLR7 induces inflammatory responses and elicits the development of antigen-specific immunity . The mechanism of action of TLR7 agonists is associated with the MYD88-dependent pathway and caspase-dependent mitochondrial pathway .

Biochemical Pathways

The activation of TLR7 triggers a series of biochemical pathways. TLR7/8 transmit signals through a myeloid differentiation primary response 88 (MyD88)-dependent pathway . This leads to the modulation of humoral and T-cell mediated immunity . The activation of these pathways results in the production of cytokines and chemokines, which play a crucial role in immune responses .

Pharmacokinetics

It is known that the pharmacokinetics (pk) of tlr7 agonists are linear and dose-proportional . The dose-dependent increases in IP-10 and IFNg are consistent with the TLR7/8 mechanism of action, over a dose range where clinical response was observed .

Result of Action

The activation of TLR7 by TLR7 agonist T7 results in molecular and cellular effects. It enhances DC activation as well as cellular immunity . This leads to improved humoral and T-cell mediated immunity . The activation of specific innate immune cells results in the modulation of humoral and T-cell mediated immunity .

Action Environment

The action of TLR7 agonist T7 can be influenced by various environmental factors.

Safety and Hazards

Orientations Futures

The development of TLR7 agonist T7 delivery systems and co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, can yield impressive anti-cancer effects . These advances provide promising future directions for the use of TLR7 agonist T7 in cancer immunotherapy .

Propriétés

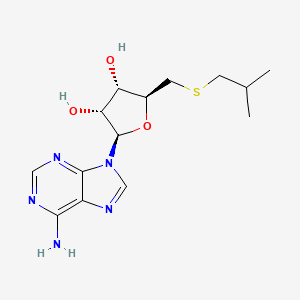

IUPAC Name |

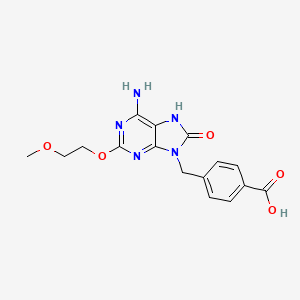

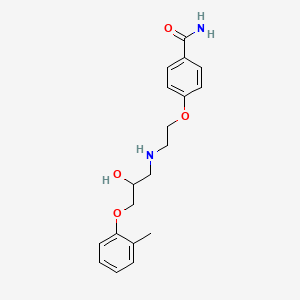

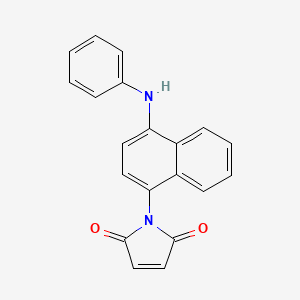

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATISKRYGYNSRNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TLR7 agonist T7 | |

Q & A

Q1: How does T7-EA exert its anti-cancer effects?

A: T7-EA, as a Toll-like receptor 7 (TLR7) agonist, functions by activating immune cells. [] When combined with a receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) based vaccine, T7-EA stimulates the production of cytokines like interferon-γ (IFN-γ), interleukin 12 (IL-12) by lymphocytes and tumor necrosis factor-α (TNF-α) by bone marrow dendritic cells. [] This cytokine milieu enhances the cytotoxic activity of cytotoxic T lymphocytes (CTLs), leading to a stronger immune response against breast cancer cells. []

Q2: Are there any in vivo studies demonstrating the efficacy of T7-EA in cancer treatment?

A: Yes, a study utilizing a mouse model of breast cancer (4T1 cells) demonstrated the anti-tumor potential of T7-EA. [] Mice treated with a combination of T7-EA and a ROR1-based vaccine showed significant tumor growth inhibition compared to those receiving either treatment alone. [] This enhanced efficacy was linked to increased CTL activity and higher titers of anti-tumor antibodies in the combination treatment group. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1194465.png)

![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)